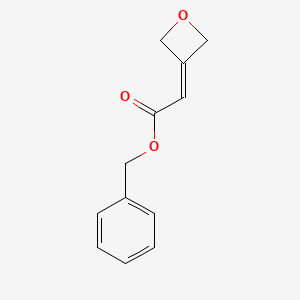

Benzyl 2-(oxetan-3-ylidene)acetate

Description

Contextualizing Oxetane (B1205548) Chemistry and Derivatives in Contemporary Organic Synthesis

Oxetanes, four-membered cyclic ethers, have transitioned from being chemical curiosities to valuable components in modern organic and medicinal chemistry. acs.orgnih.gov Their inherent ring strain makes them reactive intermediates for further synthesis, while their incorporation into larger molecules can impart desirable physicochemical properties. acs.orgnih.gov In drug discovery, the oxetane motif is increasingly utilized as a bioisosteric replacement for gem-dimethyl or carbonyl groups. acs.orgnih.gov This substitution can lead to improvements in aqueous solubility, metabolic stability, and lipophilicity, while also influencing the basicity of nearby functional groups. acs.orgnih.gov

The synthesis of oxetane derivatives has been a focus of extensive research, with numerous methods developed for both the construction of the four-membered ring and the functionalization of pre-existing oxetane building blocks. acs.orgresearchgate.net Key starting materials like oxetan-3-one are crucial for introducing the oxetane ring into complex molecules. acs.orgnih.gov Efficient synthetic routes to these precursors, such as gold-catalyzed reactions of propargylic alcohols, have been developed to meet the growing demand. nih.govorganic-chemistry.org

Significance of Exocyclic Oxetane Alkenes as Privileged Structures

Within the family of oxetane derivatives, those bearing an exocyclic double bond, such as 2-methyleneoxetanes and 3-alkylideneoxetanes, are particularly noteworthy. acs.orgnih.gov These structures, often synthesized via reactions like the Wittig olefination of oxetan-3-one, possess a highly reactive enol ether-like system activated by the ring strain. nih.govethz.ch

This inherent reactivity makes exocyclic oxetane alkenes valuable intermediates for a variety of chemical transformations. nih.gov They readily participate in ring-opening reactions with nucleophiles, cycloadditions, epoxidations, and cyclopropanations, providing access to diverse and complex molecular architectures that would be challenging to synthesize through other means. nih.gov Their utility as building blocks allows chemists to construct spirocyclic systems and other unique scaffolds that are of significant interest in medicinal chemistry programs.

Overview of Benzyl (B1604629) 2-(oxetan-3-ylidene)acetate as a Subject of Academic Investigation

Benzyl 2-(oxetan-3-ylidene)acetate (CAS Number: 1242160-03-7) is a specific example of an exocyclic oxetane alkene that serves as a valuable research chemical. sigmaaldrich.com Its structure uniquely combines the strained oxetane ring containing an exocyclic alkene with a benzyl ester functional group. This combination makes it a versatile building block for organic synthesis.

The oxetane-3-ylidene moiety provides a reactive handle for introducing the oxetane ring into larger molecules through alkene transformations. Simultaneously, the benzyl ester group can be manipulated through various ester chemistry reactions, including hydrolysis or transesterification, or removed under reductive conditions. The use of benzyl acetates as electrophiles in palladium-catalyzed reactions has also been documented, suggesting potential for cross-coupling applications. nih.gov While direct, in-depth studies on the specific reactivity of this compound are specialized, its structural components are well-understood in synthetic chemistry, positioning it as a useful tool for creating novel and complex chemical entities for academic and pharmaceutical research.

Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 1242160-03-7 | sigmaaldrich.combldpharm.com |

| Molecular Formula | C₁₂H₁₂O₃ | bldpharm.com |

| Molecular Weight | 204.22 g/mol | |

| IUPAC Name | This compound | sigmaaldrich.com |

| Physical Form | Solid | sigmaaldrich.com |

| SMILES | C1C(=CC(=O)OCC2=CC=CC=C2)CO1 |

| InChI Key | HHQLRHRBQDOIQS-UHFFFAOYSA-N | sigmaaldrich.com |

Table of Mentioned Chemical Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 1242160-03-7 | C₁₂H₁₂O₃ |

| Oxetane | 503-30-0 | C₃H₆O |

| Oxetan-3-one | 6704-31-0 | C₃H₄O₂ |

| Benzyl acetate (B1210297) | 140-11-4 | C₉H₁₀O₂ |

| Toluene | 108-88-3 | C₇H₈ |

| Acetic acid | 64-19-7 | C₂H₄O₂ |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

benzyl 2-(oxetan-3-ylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O3/c13-12(6-11-7-14-8-11)15-9-10-4-2-1-3-5-10/h1-6H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHQLRHRBQDOIQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC(=O)OCC2=CC=CC=C2)CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70716722 | |

| Record name | Benzyl (oxetan-3-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242160-03-7 | |

| Record name | Benzyl (oxetan-3-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70716722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity and Mechanistic Investigations of Benzyl 2 Oxetan 3 Ylidene Acetate and Its Analogs

Electrophilic and Nucleophilic Reactivity Profiles of the Exocyclic Double Bond and Oxetane (B1205548) Ring System

The reactivity of benzyl (B1604629) 2-(oxetan-3-ylidene)acetate is dominated by the interplay between the strained four-membered oxetane ring and the exocyclic α,β-unsaturated ester moiety. The oxetane ring itself possesses significant ring strain, estimated to be around 25.5 kcal/mol, which is comparable to that of an epoxide. nih.govbeilstein-journals.org This inherent strain makes the ring susceptible to cleavage. The endocyclic C-O-C bond angle is compressed to approximately 90.2°, which in turn exposes the oxygen's lone pairs, rendering the oxetane a potent hydrogen-bond acceptor and Lewis base. nih.govbeilstein-journals.orgacs.org

The exocyclic double bond, being part of a conjugated system, exhibits both electrophilic and nucleophilic character. The β-carbon of the double bond is electrophilic due to resonance with the carbonyl group, making it susceptible to nucleophilic attack in conjugate addition reactions. libretexts.org Conversely, the exocyclic enol ether functionality imparts nucleophilic character to the α-carbon. nih.gov The high reactivity of this exocyclic enol ether is further amplified by the ring strain. nih.govbeilstein-journals.org This dual reactivity allows for a diverse range of chemical transformations.

Ring-Opening Reactions and Derived Transformations of Oxetanes

The strain within the oxetane ring is a driving force for a variety of ring-opening reactions, leading to the formation of diverse and functionalized products. acs.orgresearchgate.net These transformations can be initiated by nucleophiles or proceed through rearrangements, often facilitated by the presence of the exocyclic double bond.

Nucleophile-Induced Ring Opening Pathways and Product Diversification

The ring-opening of unsymmetrical oxetanes with nucleophiles is a major class of reactions. magtech.com.cn The regioselectivity of these reactions is governed by both steric and electronic factors. magtech.com.cn Strong nucleophiles typically attack the less substituted carbon adjacent to the oxygen atom in an S_N2 fashion. magtech.com.cn However, in the presence of an acid catalyst, weaker nucleophiles can attack the more substituted carbon. magtech.com.cn The strained nature of the oxetane ring facilitates these ring-opening reactions with a variety of nucleophiles, including those based on carbon, nitrogen, and oxygen. nih.govacs.org

In the context of benzyl 2-(oxetan-3-ylidene)acetate and its analogs, nucleophilic attack can occur at multiple sites. For instance, reactions with nucleophiles can lead to the opening of the oxetane ring, providing access to highly functionalized acyclic compounds. researchgate.net The specific products formed depend on the nature of the nucleophile and the reaction conditions employed.

Strain-Heightened Reactivity and Rearrangements of Oxetane Alkenes

The presence of an exocyclic double bond on the oxetane ring, as seen in 2-methyleneoxetanes, introduces additional strain and opens up unique reaction pathways not observed in simple oxetanes. nih.govacs.org These "strain-heightened" oxetanes exhibit unusual reactivity. For example, reactions of 2-methyleneoxetanes with nucleophiles at the C4 position result in the release of an enolate, a different outcome compared to the alkoxide released from simple oxetanes. nih.govacs.org

Furthermore, these systems can undergo transformations such as conversion to homopropargyl alcohols or silicon-accelerated isomerization followed by electrocyclic ring opening, all driven by the presence of the exocyclic double bond. nih.govacs.org Protonation of the enol ether can generate oxetane oxocarbenium ions, which then react with nucleophiles to yield 2,2-disubstituted oxetanes. nih.govacs.org

Isomerization Phenomena of Oxetane-Carboxylic Acid Derivatives

A noteworthy characteristic of many oxetane-carboxylic acids is their inherent instability, leading to spontaneous isomerization into lactones, even at room temperature or with gentle heating. nih.govnih.govacs.orgchemrxiv.orgacs.org This previously unreported phenomenon highlights the intrinsic reactivity of these systems and can significantly impact reaction outcomes, potentially leading to lower yields or unexpected products. nih.govacs.org The isomerization does not typically require an external catalyst. nih.gov While this instability can be problematic, it can also be harnessed synthetically to create novel lactone structures. nih.govacs.org For instance, the hydrolysis of an ester derivative can lead to a mixture of the corresponding acid and the isomerized lactone. acs.org

Conjugate Addition Reactions to Oxetane-Ylidene Acetates (e.g., Aza-Michael Additions)

The exocyclic double bond in oxetane-ylidene acetates, being part of an α,β-unsaturated ester system, is an excellent Michael acceptor. libretexts.org This allows for conjugate addition reactions with a variety of nucleophiles. acs.org

Aza-Michael additions, the conjugate addition of amines, are particularly well-documented. mdpi.comresearchgate.netbohrium.com For example, methyl 2-(oxetan-3-ylidene)acetate readily undergoes aza-Michael addition with various NH-heterocycles. mdpi.comresearchgate.net These reactions provide a straightforward route to novel azetidine (B1206935) and oxetane amino acid derivatives. mdpi.comresearchgate.netbohrium.com The reaction of methyl (oxetan-3-ylidene)acetate with 4-(Boc-amino)- and 4-(Boc-aminomethyl)piperidines proceeds in moderate yields. mdpi.com The inherent ring strain of the oxetane can activate the system towards conjugate addition. nih.gov

The general mechanism for a 1,4-addition involves nucleophilic attack at the β-carbon, followed by proton transfer and tautomerization to yield the final product. libretexts.org

Cross-Coupling Methodologies Involving Oxetane-Ylidene Acetates

While less explored for this compound itself, cross-coupling reactions represent a powerful tool for the functionalization of oxetane-containing molecules. Nickel-catalyzed cross-electrophile coupling reactions between oxetanes and aryl halides have been developed. calstate.edu This methodology involves the ring-opening of the oxetane and the formation of a new carbon-carbon bond. calstate.edu The high ring strain of the oxetane makes it susceptible to this type of transformation. calstate.edu

Additionally, 2-sulfonyl oxetanes have been shown to undergo cross-coupling reactions through an aryl substituent while keeping the oxetane ring intact. acs.org Radical ring-opening of oxetanes, enabled by cobalt catalysis, can generate nucleophilic carbon-centered radicals that can participate in nickel-catalyzed cross-electrophile couplings with aryl halides. researchgate.net These emerging methodologies offer promising avenues for the synthesis of complex molecules incorporating the oxetane motif.

Suzuki–Miyaura Cross-Coupling Applications with Functionalized Oxetanes

The Suzuki-Miyaura cross-coupling reaction is a powerful method for the formation of carbon-carbon bonds. nih.govrsc.org While direct Suzuki-Miyaura coupling on the exocyclic alkene of this compound is not widely documented, the functionalization of related oxetane-containing structures through this method highlights its potential. Research has shown that aryl halides can be coupled with various organoboron reagents in the presence of a palladium catalyst to yield functionalized biaryl compounds. nih.gov For instance, the coupling of benzyl halides with potassium aryltrifluoroborates proceeds in good yield with high functional group tolerance. nih.govresearchgate.net

A notable application of the Suzuki-Miyaura reaction is the diversification of complex molecules containing unprotected ortho-bromoanilines. rsc.org In a study focused on the synthesis of glucocorticoid receptor modulators, a variety of boronic esters were successfully coupled with an ortho-bromoaniline scaffold, demonstrating the reaction's tolerance to various functional groups, including those that are electron-rich or electron-poor, as well as various heterocyclic motifs. nih.gov This suggests that an appropriately functionalized analog of this compound, for example, one bearing a haloaryl group, could undergo similar transformations. The development of such a protocol would be of significant interest for the synthesis of novel pharmaceutical candidates. nih.gov

The reaction conditions for Suzuki-Miyaura couplings are generally mild, often employing a palladium catalyst such as Pd(OAc)2 or a pre-catalyst like CataXCium A Pd G3, a base (e.g., K2CO3 or Cs2CO3), and a suitable solvent system, which can include aqueous mixtures. nih.govnih.govresearchgate.net The choice of ligand is also crucial for achieving high efficiency and can be tailored to the specific substrates.

Table 1: Examples of Suzuki-Miyaura Cross-Coupling with Benzyl Halides and Related Substrates

| Entry | Aryl/Vinyl Halide | Boronic Acid/Ester | Catalyst | Base | Solvent | Yield (%) |

| 1 | Benzyl bromide | Potassium phenyltrifluoroborate | PdCl2(dppf)·CH2Cl2 | Cs2CO3 | THF/H2O | 85 |

| 2 | ortho-Bromoaniline derivative | Phenylboronic acid pinacol (B44631) ester | CataXCium A Pd G3 | K3PO4 | Toluene/H2O | 95 |

| 3 | 4-Bromobenzyl acetate (B1210297) | Phenylboronic acid | Pd(OAc)2 | K2CO3 | Ethanol/H2O | 92 |

This table presents representative examples from the literature and does not feature this compound directly due to a lack of specific published data for this exact reaction.

Other Metal-Catalyzed Cross-Coupling Reactions for Oxetane Functionalization

Beyond the Suzuki-Miyaura reaction, other palladium-catalyzed cross-coupling reactions are instrumental in the functionalization of organic molecules and could be applied to this compound and its analogs. These reactions offer alternative pathways for creating C-C, C-N, and C-O bonds.

The Heck reaction , which couples an unsaturated halide or triflate with an alkene, is a prime candidate for modifying the exocyclic double bond of this compound. nih.gov This reaction typically uses a palladium catalyst, such as Pd(OAc)2, and a base. nih.govchemrxiv.org Nickel-catalyzed Heck-type reactions have also been developed for the coupling of benzyl chlorides with simple olefins, offering high selectivity for 1,1-disubstituted olefin products at room temperature. nih.gov

The Sonogashira coupling allows for the formation of a C(sp)-C(sp2) bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction, catalyzed by palladium and a copper co-catalyst, is carried out under mild conditions and tolerates a wide range of functional groups. wikipedia.org An analog of this compound bearing a halide could potentially be coupled with various alkynes to generate conjugated enyne systems.

The Buchwald-Hartwig amination is a powerful method for the synthesis of carbon-nitrogen bonds by coupling amines with aryl halides. This reaction has seen broad application in the synthesis of pharmaceuticals and complex molecules. While direct amination on the exocyclic alkene is not typical, a haloaryl-functionalized analog of this compound could undergo this reaction to introduce a variety of amine substituents.

Table 2: Overview of Potential Metal-Catalyzed Cross-Coupling Reactions for Functionalized Oxetanes

| Reaction Type | Coupling Partners | Catalyst System (Typical) | Key Features |

| Heck Reaction | Alkene + Aryl/Vinyl Halide | Pd(OAc)2, Ligand, Base | Forms a new C-C bond at the alkene position. |

| Sonogashira Coupling | Terminal Alkyne + Aryl/Vinyl Halide | Pd catalyst, Cu(I) co-catalyst, Base | Creates conjugated enyne structures. |

| Buchwald-Hartwig Amination | Amine + Aryl Halide | Pd catalyst, Ligand, Base | Forms a new C-N bond. |

This table outlines potential applications of these reactions to analogs of this compound based on established methodologies.

Cycloaddition Chemistry of Exocyclic Oxetane Alkenes

The exocyclic double bond of this compound and its analogs is a prime site for cycloaddition reactions, providing access to a variety of spirocyclic and fused ring systems. These reactions are valuable for rapidly increasing molecular complexity. unimi.it

The Diels-Alder reaction , a [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. wikipedia.orgmasterorganicchemistry.com In this context, this compound could act as a dienophile, reacting with a conjugated diene. libretexts.orgmasterorganicchemistry.com The electron-withdrawing nature of the ester group would activate the double bond towards reaction with electron-rich dienes. The stereochemistry of the resulting cyclohexene (B86901) ring would be controlled by the geometry of the dienophile and the diene. libretexts.org

[3+2] Cycloaddition reactions , also known as 1,3-dipolar cycloadditions, are powerful methods for constructing five-membered heterocyclic rings. wikipedia.orgnih.gov this compound could serve as the dipolarophile, reacting with various 1,3-dipoles such as azides, nitrile oxides, or nitrones. nih.gov For example, the reaction with an azide (B81097) would lead to the formation of a spiro-triazoline, which could potentially be converted to other interesting nitrogen-containing heterocycles. nih.gov

[2+2] Cycloaddition reactions can be used to form four-membered rings. unimi.it While thermal [2+2] cycloadditions of two alkenes are generally forbidden, photochemical [2+2] cycloadditions are well-established. Additionally, ketenes can undergo thermal [2+2] cycloadditions with alkenes. The reaction of this compound with a ketene (B1206846) could yield a spirocyclic cyclobutanone (B123998) derivative.

Table 3: Potential Cycloaddition Reactions of this compound

| Cycloaddition Type | Reactant Partner | Potential Product |

| [4+2] Diels-Alder | Conjugated Diene | Spiro-cyclohexene |

| [3+2] 1,3-Dipolar | Azide | Spiro-triazoline |

| [3+2] 1,3-Dipolar | Nitrone | Spiro-isoxazolidine |

| [2+2] with Ketene | Ketene | Spiro-cyclobutanone |

This table illustrates the potential cycloaddition pathways available to this compound based on its chemical structure and general principles of cycloaddition chemistry.

Synthetic Applications and Chemical Space Exploration

Benzyl (B1604629) 2-(oxetan-3-ylidene)acetate as a Versatile Synthetic Building Block

The utility of benzyl 2-(oxetan-3-ylidene)acetate in organic synthesis is rooted in the reactivity of its core components. The strained four-membered oxetane (B1205548) ring is susceptible to various ring-opening and expansion reactions, while the α,β-unsaturated ester moiety serves as a Michael acceptor and a dienophile in cycloaddition reactions. This dual reactivity allows for the strategic construction of diverse molecular architectures. nih.gov

The presence of the benzyl ester provides a readily cleavable protecting group, often removed under mild hydrogenolysis conditions, which is compatible with a wide range of functional groups. This feature is crucial for multi-step syntheses where protecting group strategy is paramount. The solid nature of the compound and its relatively good stability at room temperature, though refrigeration is recommended for long-term storage, further contribute to its practicality as a synthetic intermediate. sigmaaldrich.com

Construction of Complex Heterocyclic Systems Utilizing Oxetane-Ylidene Acetates

The unique reactivity of oxetane-ylidene acetates, including the benzyl derivative, has been harnessed to construct a variety of complex heterocyclic systems. These scaffolds are of significant interest in medicinal chemistry due to their potential to impart favorable physicochemical properties, such as improved solubility and metabolic stability.

Synthesis of Functionalized Amino Acid Derivatives

One of the most powerful applications of this compound and its methyl analog is in the synthesis of novel, functionalized amino acid derivatives. The α,β-unsaturated ester system readily undergoes aza-Michael addition reactions with a wide range of nitrogen-based nucleophiles. mdpi.com This reaction provides a straightforward and efficient route to 3-substituted 3-(acetoxymethyl)oxetane compounds, which are essentially non-proteinogenic amino acid precursors. mdpi.com

For instance, the reaction of methyl 2-(oxetan-3-ylidene)acetate with various (N-Boc-cycloaminyl)amines leads to the formation of the corresponding 3-substituted 3-(acetoxymethyl)oxetane compounds. mdpi.com These products can be further elaborated, for example, through Suzuki-Miyaura cross-coupling reactions on appropriately functionalized derivatives, to generate a diverse library of novel heterocyclic amino acids. mdpi.com The ability to introduce a wide variety of substituents via the Michael addition allows for fine-tuning of the properties of the resulting amino acid derivatives. This approach has been successfully employed to create new azetidine (B1206935) and oxetane amino acid derivatives. mdpi.com

Peptidomimetic Scaffolds and their Derivatization

The functionalized amino acids derived from this compound serve as valuable building blocks for the construction of peptidomimetic scaffolds. Peptidomimetics are compounds that mimic the structure and function of peptides but often exhibit improved properties such as enhanced stability towards enzymatic degradation and better oral bioavailability. The incorporation of the rigid oxetane ring into a peptide backbone can enforce specific conformations, which is a key strategy in designing potent and selective ligands for biological targets.

The derivatization of these scaffolds can be achieved through various chemical transformations on the introduced functionalities. For example, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other amino acids or amines to extend the peptide chain. nih.gov The diverse functionalities that can be introduced via the initial Michael addition provide multiple handles for further chemical modification, allowing for the creation of a wide array of peptidomimetic structures.

Development of Spirocyclic Oxetane Structures and Their Unique Architectures

This compound and related oxetane-containing compounds are instrumental in the synthesis of spirocyclic systems, where a single atom is part of two rings. Spirocyclic oxetanes are particularly attractive in drug discovery as they introduce three-dimensionality and structural novelty, which can lead to improved binding affinity and selectivity for protein targets. mdpi.comworktribe.com

The synthesis of these unique architectures often involves multi-step sequences. For example, spirocyclic oxetanes can be converted into o-cycloalkylaminoacetanilides, which then undergo oxidative cyclization to form spirocyclic oxetane-fused benzimidazoles. mdpi.com This approach has been successfully used to prepare novel tetracyclic systems. mdpi.com The resulting spirocyclic structures possess distinct three-dimensional shapes that are difficult to access through other synthetic routes. The oxetane ring in these scaffolds can act as a polar equivalent to a gem-dimethyl group, offering improved metabolic stability and hydrogen bonding capacity. mdpi.com

Role in Fragment-Based Approaches and as Scaffolds in Medicinal Chemistry Research

In the realm of medicinal chemistry, this compound and the oxetane motif it carries play a significant role in fragment-based drug discovery (FBDD) and as a core scaffold for building more complex drug candidates. nih.govsigmaaldrich.commdpi.comworktribe.com The oxetane unit is considered a valuable "bioisostere" for other common functional groups like carbonyls and gem-dimethyl groups, often leading to improved physicochemical properties such as solubility and metabolic stability. mdpi.com

The inherent reactivity of this compound allows for its elaboration into a diverse library of small, oxetane-containing fragments. These fragments can then be screened for binding to biological targets. Hits from these screens can be grown or linked together to develop more potent lead compounds. The rigid and three-dimensional nature of the oxetane scaffold provides a well-defined vector for chemical elaboration, facilitating structure-activity relationship (SAR) studies.

The versatility of the oxetane-ylidene acetate (B1210297) scaffold is further highlighted by its use in the synthesis of spirocyclic oxetane-piperidines, which are of interest for their rod-like structure and potential applications in drug discovery. worktribe.com The ability to generate large libraries of such compounds with attractive physicochemical properties underscores the importance of this compound as a starting material in modern medicinal chemistry research. worktribe.com

Computational and Theoretical Insights into Benzyl 2 Oxetan 3 Ylidene Acetate Chemistry

Quantum Chemical Calculations for Reaction Mechanisms and Transition State Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the intricate details of reaction mechanisms at the molecular level. For a compound like Benzyl (B1604629) 2-(oxetan-3-ylidene)acetate, such calculations could provide invaluable information on its reactivity, stability, and potential transformation pathways.

Research on related oxetane-containing molecules has demonstrated the utility of these methods. For instance, DFT has been used to screen various energetic oxetane (B1205548) derivatives by calculating their gas-phase and condensed-phase heats of formation. acs.org These calculations help in predicting the stability and potential energy release of such compounds.

A key aspect of studying reaction mechanisms is the identification and characterization of transition states. Theoretical calculations allow for the determination of the energy barriers associated with different reaction pathways, thereby predicting the most likely course of a chemical transformation. For Benzyl 2-(oxetan-3-ylidene)acetate, this could involve studying its synthesis, potential polymerization, or decomposition pathways. The inherent ring strain of the oxetane moiety, estimated to be around 25.5 kcal/mol, makes it susceptible to ring-opening reactions, especially under acidic conditions. digitellinc.comresearchgate.net Quantum chemical calculations could model these ring-opening mechanisms, identifying the key intermediates and transition states involved.

Furthermore, studies on the isomerization of oxetane-carboxylic acids have highlighted the instability of some oxetane derivatives. acs.org Computational analysis could predict the likelihood of similar isomerizations in this compound, for example, to lactone structures, which could have significant implications for its synthesis and storage.

Table 1: Potential Applications of Quantum Chemical Calculations for this compound

| Computational Method | Application | Potential Insights |

| Density Functional Theory (DFT) | Reaction Coordinate Scanning | Identification of transition states and intermediates in synthetic and decomposition pathways. |

| Time-Dependent DFT (TD-DFT) | Electronic Excitation Analysis | Prediction of UV-Vis spectra and understanding of photochemical reactivity. |

| Isodesmic/Homodesmotic Reactions | Thermochemical Calculations | Determination of the heat of formation and ring strain energy. |

Molecular Modeling and Dynamics Simulations to Elucidate Conformational Preferences and Interactions

The three-dimensional structure and conformational flexibility of a molecule are critical to its physical and biological properties. Molecular modeling and dynamics simulations are essential computational techniques for exploring these aspects.

The oxetane ring in this compound is not planar but exists in a puckered conformation. acs.org The degree of this puckering can be influenced by the substituents on the ring. acs.org Molecular mechanics and dynamics simulations could be employed to determine the preferred conformations of this compound in different environments, such as in the gas phase or in various solvents. These simulations can also reveal the energy barriers between different conformations.

Molecular dynamics simulations can provide a time-resolved view of the molecule's behavior, showing how it interacts with its surroundings. For instance, simulations in an aqueous environment could elucidate how water molecules solvate the ester and oxetane functionalities, providing insights into its solubility. In the context of medicinal chemistry, where oxetanes are often used as polar motifs, understanding these interactions is crucial. matrixscientific.com

Furthermore, if this compound were to be studied for its potential as a bioactive compound, molecular docking simulations could predict its binding orientation within a biological target, such as an enzyme's active site. While no such studies have been published for this specific molecule, the methodology is well-established for other small molecules. calpaclab.com

Table 2: Conformational and Interaction Analysis Techniques for this compound

| Simulation Technique | Focus of Study | Information Gained |

| Conformational Search | Molecular Geometry | Identification of low-energy conformers and the global minimum energy structure. |

| Molecular Dynamics (MD) | Dynamic Behavior | Analysis of molecular motion, flexibility, and solvent interactions over time. |

| Molecular Docking | Intermolecular Interactions | Prediction of binding modes and affinities to biological macromolecules. |

Theoretical Studies on Structure-Reactivity Relationships and Electronic Properties

Theoretical studies can establish clear relationships between the electronic structure of a molecule and its chemical reactivity. For this compound, this involves analyzing how the distribution of electrons within the molecule influences its behavior in chemical reactions.

DFT calculations can be used to determine a range of electronic properties that act as descriptors of reactivity. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and stability. mdpi.com A smaller gap generally suggests higher reactivity.

The electrostatic potential surface of a molecule can also be calculated to visualize regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other reagents. For example, it could highlight the susceptibility of the carbonyl carbon to nucleophilic attack or the role of the oxetane oxygen as a hydrogen bond acceptor.

Moreover, the inductive electron-withdrawing effect of the oxetane ring is a known property that can influence the reactivity of adjacent functional groups. matrixscientific.com Theoretical studies could quantify this effect in this compound by calculating atomic charges and analyzing the electron density distribution.

Table 3: Key Electronic Properties and Their Significance for this compound

| Electronic Property | Theoretical Basis | Predicted Chemical Insight |

| HOMO-LUMO Gap | Frontier Molecular Orbital Theory | Indicator of chemical reactivity and kinetic stability. |

| Electrostatic Potential | Quantum Mechanics | Visualization of charge distribution and prediction of sites for electrophilic and nucleophilic attack. |

| Mulliken/NBO Charges | Population Analysis | Quantification of the electron distribution on each atom, revealing inductive effects. |

Advanced Methodologies and Future Research Directions

Development of Domino and Cascade Reactions for Efficient Oxetane (B1205548) Construction

The synthesis of complex molecular architectures from simple starting materials in a single operation is a primary goal in modern organic chemistry. Domino and cascade reactions, which involve two or more bond-forming transformations under the same reaction conditions without isolating intermediates, represent a highly efficient strategy toward this end. nih.govub.edu These processes are characterized by their high atom economy, reduced resource consumption, and minimized waste generation, aligning with the principles of green chemistry. nih.gov The distinction between domino and cascade reactions can be subtle; domino reactions typically involve an initial intermolecular reaction followed by intramolecular steps, whereas cascade reactions can encompass a broader range of sequential transformations. nih.govub.edu

In the context of oxetane synthesis, these methodologies offer powerful tools for the rapid construction of the strained four-membered ring and its incorporation into more complex scaffolds. A notable example is the copper-catalyzed four-component A³-coupling/annulation domino reaction. mdpi.com This process efficiently combines 1,2-amino alcohols, formaldehyde, 3-oxetanone, and various terminal alkynes to produce 3-oxetanone-derived spirooxazolidines. mdpi.com The reaction demonstrates high functional group tolerance, accommodating both electron-donating and electron-withdrawing groups on phenylacetylenes, as well as heterocyclic and alkyl acetylenes. mdpi.com The mechanism involves a sequence of transformations, including A³-coupling followed by an intramolecular annulation, to construct the spirocyclic oxetane system in a single pot. mdpi.com

Similarly, other cascade reactions have been developed for related oxygen-containing heterocycles, which showcase the potential of this approach. For instance, a four-component cascade reaction involving ninhydrin, malononitrile, diketene, and primary amines allows for the straightforward synthesis of functionalized indeno[1,2-b]furan derivatives. researchgate.net This reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and intramolecular O-cyclization, forming multiple C-C, C-N, and C-O bonds in one operation. researchgate.net While not directly forming an oxetane, such strategies highlight the modularity and efficiency of cascade reactions in building complex heterocyclic systems, providing a conceptual framework for designing novel domino syntheses of oxetane-containing molecules. The principles demonstrated in these reactions, such as the strategic use of multifunctional starting materials and the controlled sequencing of bond formations, are directly applicable to the development of new, efficient routes to oxetane-based structures. nih.govresearchgate.net

Innovations in Catalytic Asymmetric Transformations for Oxetane-Ylidene Systems

The generation of chiral molecules with high enantiomeric purity is a cornerstone of modern synthetic and medicinal chemistry. youtube.com Catalytic asymmetric synthesis provides the most elegant and efficient means to achieve this, employing small amounts of a chiral catalyst to generate large quantities of an enantioenriched product. youtube.com In the field of oxetane chemistry, significant innovations in asymmetric catalysis have enabled access to chiral oxetane building blocks, including those with challenging all-carbon quaternary stereocenters. nsf.govresearchgate.netamericanelements.com

A powerful strategy for this purpose is the asymmetric desymmetrization of prochiral oxetanes. Researchers have developed a catalytic asymmetric method using a chiral Brønsted acid catalyst to facilitate the desymmetrization of oxetanes through intramolecular attack by a sulfur or selenium nucleophile. nsf.govresearchgate.netnih.gov This approach successfully generates chiral tetrahydrothiophenes and tetrahydroselenophenes containing an all-carbon quaternary stereocenter with excellent enantioselectivities. nsf.govresearchgate.netnih.gov Mechanistic studies, supported by DFT calculations, suggest an intramolecular acyl-transfer pathway is operative in this transformation. researchgate.netnih.gov

Iridium catalysis has also emerged as a versatile tool for the enantioselective synthesis of chiral oxetanes. An iridium-tol-BINAP catalyst has been used for the reductive coupling of racemic allylic acetates with oxetan-3-one, mediated by 2-propanol. nih.gov This method provides access to highly enantiomerically enriched α-stereogenic oxetanols, tolerating a wide range of complex, nitrogen-rich substituents. nih.gov Furthermore, iridium-catalyzed C-C bond-forming transfer hydrogenation has been employed to couple primary alcohols with isoprene (B109036) oxide, yielding oxetanes that bear all-carbon quaternary stereocenters with high anti-diastereo- and enantioselectivity. americanelements.com

Biocatalysis offers a complementary and highly selective approach. The discovery and engineering of a unique halohydrin dehalogenase have led to a biocatalytic platform for both the enantioselective formation and ring-opening of oxetanes. nih.govrepec.orgresearchgate.netresearchgate.net This system exhibits high efficiency and excellent enantioselectivity across a broad scope of substrates, facilitating the synthesis of both enantiomers of chiral oxetanes and a variety of chiral γ-substituted alcohols on a preparative scale. nih.govresearchgate.net A key advantage of this biocatalytic method is its scalability and the potential for integration into one-pot, one-catalyst cascade systems. repec.orgresearchgate.net

These innovative catalytic systems represent significant progress in the stereoselective synthesis of oxetanes, providing crucial building blocks for various chemical research fields.

Table 1: Selected Catalytic Asymmetric Methods for Chiral Oxetane Synthesis

| Catalytic System | Transformation Type | Key Features | Product Type | Reference(s) |

|---|---|---|---|---|

| Chiral Brønsted Acid | Asymmetric Desymmetrization | Forms all-carbon quaternary stereocenters; High enantioselectivity. | Chiral Tetrahydrothiophenes/Tetrahydroselenophenes | nsf.gov, nih.gov, researchgate.net |

| Iridium-tol-BINAP / 2-Propanol | Reductive Coupling | Couples allylic acetates and oxetanone; Tolerates complex N-heterocycles. | Chiral α-Stereogenic Oxetanols | nih.gov |

| Halohydrin Dehalogenase (HHDH) | Biocatalytic Formation/Ring-Opening | High enantioselectivity; Scalable; Can be used in cascade reactions. | Chiral Oxetanes & γ-Substituted Alcohols | nih.gov, repec.org, researchgate.net |

| Iridium / Transfer Hydrogenation | C-C Bond Formation | Creates all-carbon quaternary stereocenters; High diastereo- and enantioselectivity. | Chiral Oxetanes | americanelements.com |

| Chiral Counterion Catalysis | Ring Expansion | Asymmetric synthesis of dihydropyrans from vinyl oxetanes. | Chiral Dihydropyrans | nih.gov |

Expansion of Oxetane Chemical Space and Novel Derivatization Strategies for Chemical Library Synthesis

The oxetane ring has gained significant attention in medicinal chemistry as a valuable structural motif. nih.govdrugbank.com Its inherent properties—low molecular weight, polarity, and three-dimensionality—make it an attractive bioisostere for commonly used groups like gem-dimethyl or carbonyl functions, often leading to improved physicochemical properties such as aqueous solubility and metabolic stability. nih.govnih.gov Consequently, there is a substantial demand for synthetic strategies that can efficiently generate diverse libraries of oxetane-containing compounds to expand the accessible chemical space for drug discovery. digitellinc.comchemrxiv.org

One major advancement is the development of versatile building blocks that allow for divergent synthesis. Researchers have focused on creating robust protocols for novel 3,3-disubstituted oxetanes, which serve as foundational scaffolds for further elaboration. rsc.org These efforts have included optimizing synthetic routes for scalability and studying the stability of the oxetane core under a wide range of reaction conditions, including oxidation, reduction, alkylation, and C-C bond formations, thereby establishing a chemical stability profile to guide future synthetic design. rsc.org

A particularly innovative strategy involves the use of highly reactive intermediates. Oxetane sulfonyl fluorides have been introduced as tunable reactive intermediates capable of participating in both defluorosulfonylative (deFS) coupling and Sulfur-Fluoride Exchange (SuFEx) chemistry. digitellinc.com Under mild thermal conditions, these reagents can generate a tertiary oxetane carbocation that can be trapped by a wide array of nucleophiles, significantly expanding the range of accessible 3,3-disubstituted oxetanes. digitellinc.comchemrxiv.org This methodology enables the facile incorporation of diverse functionalities, including various heterocycles, sulfoximines, and phosphonates, creating novel molecular designs for drug discovery programs. chemrxiv.org

Furthermore, late-stage functionalization and structural editing have emerged as powerful tools for library synthesis. acs.org Methodologies that allow for the diversification of complex molecules at a late stage are highly valuable as they minimize the number of steps in parallel synthesis. acs.org For instance, strategies involving the deletion of a sulfur atom from N-heteroaryl sulfones to generate transient benzylic anions, which can then be trapped by various electrophiles, provide a template for how oxetane-containing scaffolds could be rapidly diversified. acs.org Such one-pot protocols are amenable to high-throughput synthesis and are of particular interest to medicinal chemists aiming to explore structure-activity relationships efficiently. acs.org

Table 2: Strategies for Oxetane Derivatization and Library Synthesis

| Strategy | Description | Key Advantage(s) | Example Application | Reference(s) |

|---|---|---|---|---|

| Building Block Synthesis | Development of robust, scalable syntheses for foundational oxetane scaffolds (e.g., 3,3-disubstituted oxetanes). | Provides a stable and versatile starting point for further chemical modification. | Synthesis of over 100 novel 3,3-disubstituted oxetane building blocks. | rsc.org |

| Reactive Intermediates | Use of oxetane sulfonyl fluorides to generate carbocation intermediates for coupling with diverse nucleophiles. | Enables divergent synthesis and access to previously inaccessible chemical space under mild conditions. | Coupling with heterocycles, sulfoximines, and phosphonates. | digitellinc.com, chemrxiv.org |

| Late-Stage Functionalization | Introduction or modification of functional groups on a complex, pre-formed oxetane-containing molecule. | Allows for rapid diversification of lead compounds and exploration of structure-activity relationships. | Use as pendant motifs to improve drug-like properties. | nih.gov |

| Bioisosteric Replacement | Incorporation of the oxetane motif as a replacement for other chemical groups (e.g., carbonyl, gem-dimethyl). | Can improve physicochemical properties like solubility, metabolic stability, and pKa. | Used in inhibitors of mTOR and MMP-13 to fine-tune properties. | nih.gov, nih.gov |

Emerging Research Areas for Benzyl (B1604629) 2-(oxetan-3-ylidene)acetate Derivatives in Enabling Chemical Research

The chemical scaffold of benzyl 2-(oxetan-3-ylidene)acetate combines the unique features of a strained oxetane ring, an exocyclic double bond, and an acetate (B1210297) group, making it a versatile building block for synthetic chemistry. sigmaaldrich.commatrixscientific.com While direct biological applications of this specific compound are not yet widely reported, its structural components suggest significant potential in several emerging research areas, drawing parallels from the utility of similar ylidene-containing heterocycles.

One promising application is in the synthesis of complex spirocyclic systems. Ylidene derivatives, such as benzyl (E)-2-(2-oxobenzofuran-3(2H)-ylidene)acetate, have been successfully employed as substrates in phosphine-catalyzed domino reactions to generate a wide array of spirocyclic benzofuranone scaffolds. sigmaaldrich.com By analogy, this compound could serve as a key precursor for the synthesis of novel spiro-oxetanes, which are themselves valuable motifs in medicinal chemistry due to their conformational rigidity and three-dimensional character. mdpi.com The exocyclic double bond provides a reactive handle for various cycloaddition and annulation strategies to construct the spirocyclic junction.

Furthermore, derivatives of this scaffold are promising candidates for the development of novel therapeutic agents. Structurally related 2-oxoindolin-3-ylidene derivatives have been extensively investigated as inhibitors of critical biological targets. For example, a series of 2-oxoindolin-3-ylidene thiazole (B1198619) derivatives were designed as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase in angiogenesis, with some compounds showing greater potency than the approved drug sunitinib. nih.gov Similarly, 2-(2-oxoindolin-3-ylidene)hydrazinecarbothioamide derivatives were identified as novel inhibitors of the transcription factor EGR-1, which is implicated in inflammatory skin diseases like atopic dermatitis. nih.gov These studies demonstrate that the ylidene moiety is a suitable pharmacophoric element for targeting protein active sites. Consequently, libraries based on the this compound core could be synthesized and screened to identify new inhibitors of kinases, transcription factors, or other disease-relevant proteins.

The oxetane moiety itself offers opportunities for innovation in drug design, such as in the development of Proteolysis Targeting Chimeras (PROTACs). Oxetane-based linkers are being explored for their ability to confer favorable physicochemical properties to these bivalent molecules. chemrxiv.org Derivatives of this compound could be functionalized to serve as or be incorporated into novel linkers, connecting a target-binding warhead to an E3 ligase recruiter. chemrxiv.org The unique geometry and polarity of the oxetane could help optimize the ternary complex formation essential for PROTAC efficacy. As medicinal chemists continue to seek novel, three-dimensional scaffolds to tackle challenging biological targets, the derivatives of this compound stand out as a platform with significant potential to enable future chemical research. nih.govdigitellinc.com

Q & A

Q. What are the established synthetic routes for Benzyl 2-(oxetan-3-ylidene)acetate, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves a multi-step process, starting with the condensation of oxetane derivatives and benzyl-containing precursors. For example, a common approach includes:

- Step 1 : Condensation of oxetan-3-one with a benzyl-protected acetylating agent.

- Step 2 : Esterification using benzyl alcohol under acidic or catalytic conditions. Optimization parameters include temperature control (60–80°C), use of catalysts (e.g., triethylamine), and solvent selection (polar aprotic solvents like DMF). Reaction monitoring via TLC or GC ensures intermediate purity .

Q. Which analytical techniques are most effective for characterizing the structure and purity of this compound?

Key methods include:

- NMR Spectroscopy : For confirming the oxetane ring (δ ~4.5–5.0 ppm for oxetane protons) and benzyl ester groups (δ ~5.1 ppm for CH₂).

- IR Spectroscopy : Peaks at ~1730 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O ester).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 152.05 (C₆H₈O₃⁺) .

- GC/HPLC : Purity assessment (≥98% by GC) using polar columns (e.g., DB-WAX) .

Q. What are the critical parameters for storing this compound to maintain stability?

Store in airtight containers under inert gas (N₂/Ar) at 2–8°C. Avoid exposure to moisture, strong oxidizers, and UV light, as the oxetane ring may undergo hydrolytic or photochemical degradation. Stability studies recommend periodic purity checks via GC .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Density Functional Theory (DFT) calculations using Gaussian or ORCA software can model the electron-deficient α,β-unsaturated ester system. Key parameters:

- HOMO/LUMO Analysis : The LUMO energy (-1.8 eV) indicates susceptibility to nucleophilic attack at the β-carbon.

- Transition State Modeling : Simulate intermediates for reactions with amines or thiols.

Refer to the SMILES structure (

COC(=O)C=C1COC1) and InChIKey (QUBZUQPHJXYCSI-UHFFFAOYSA-N) for accurate input files .

Q. What strategies resolve contradictions in reported reaction outcomes when using this compound as a synthetic precursor?

Contradictions (e.g., variable yields in Michael additions) may arise from:

- Solvent Effects : Polar solvents (e.g., THF) favor zwitterionic intermediates, while non-polar solvents stabilize the keto form.

- Catalyst Choice : Lewis acids (e.g., Sc(OTf)₃) vs. organocatalysts (e.g., proline derivatives). Systematic screening using Design of Experiments (DoE) can identify optimal conditions .

Q. How does the oxetane ring influence the compound’s pharmacokinetic properties in drug design?

The oxetane moiety enhances:

- Metabolic Stability : Resistance to cytochrome P450 oxidation due to strained ring geometry.

- Solubility : Polar surface area (57.01 Ų) improves aqueous solubility vs. traditional lipophilic esters. In vitro assays (e.g., microsomal stability tests) and logP measurements (experimental: 1.02) validate these properties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.